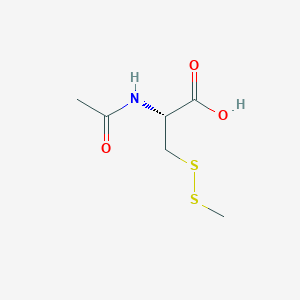
N-Acetyl-3-(methyldisulfanyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(methyldisulfanyl)-L-alanine: is a compound that belongs to the class of N-acetylated amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino group, and a methyldisulfanyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(methyldisulfanyl)-L-alanine typically involves the acetylation of 3-(methyldisulfanyl)-L-alanine. The reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include mild temperatures and an inert atmosphere to prevent oxidation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-(methyldisulfanyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various N-acyl derivatives.
Properties
CAS No. |
59901-94-9 |
|---|---|
Molecular Formula |
C6H11NO3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO3S2/c1-4(8)7-5(6(9)10)3-12-11-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
InChI Key |
FFXUYGFRIZIPMZ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSSC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


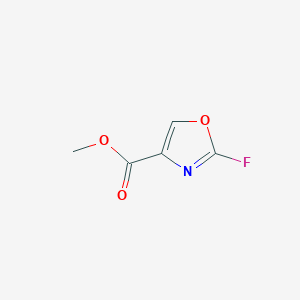
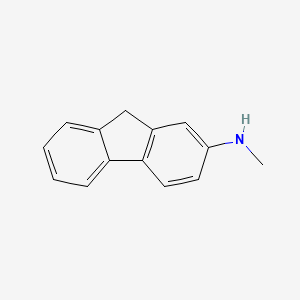
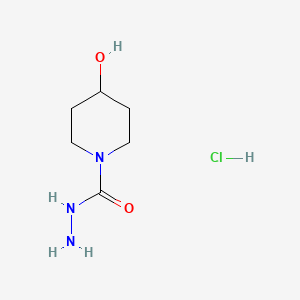
![3-[4-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13495072.png)
![rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride](/img/structure/B13495074.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine](/img/structure/B13495081.png)
![Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B13495089.png)
![5-[3-(2-Aminoethoxy)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495094.png)
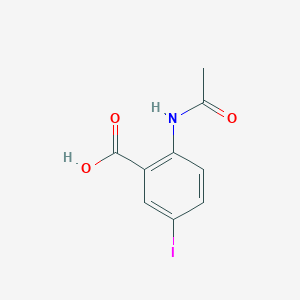
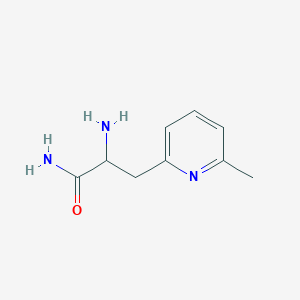
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-[2-(methylamino)ethoxy]ethyl]amino]isoindoline-1,3-dione](/img/structure/B13495108.png)
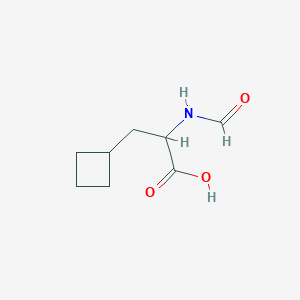
![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)
